![molecular formula C16H13NO6 B2748901 (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate CAS No. 331460-09-4](/img/structure/B2748901.png)
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate
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Overview
Description
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate, also known as NBOMe-4-MeO-BDM, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogen that has gained popularity in recent years due to its unique effects on the human mind.
Scientific Research Applications
Environmental Contaminants and Fate
Parabens, structurally related to "(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate," have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Research has shown that, despite wastewater treatments that effectively remove these compounds, they persist at low levels in effluents and are ubiquitous in surface waters and sediments. This persistence is due to continuous environmental introduction through the consumption of paraben-based products. The presence of parabens in aquatic environments raises concerns about their potential endocrine-disrupting effects, highlighting the importance of studying similar compounds for their environmental impact and behavior (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanism of Action
Target of Action
For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These effects are typically the result of the compound interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .
Result of Action
Similar compounds have shown promising results in inhibiting bacterial biofilm growth , suggesting potential antibacterial activity.
properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-10-2-4-11(5-3-10)16(18)21-8-12-6-14-15(23-9-22-14)7-13(12)17(19)20/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIHDORYWWIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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